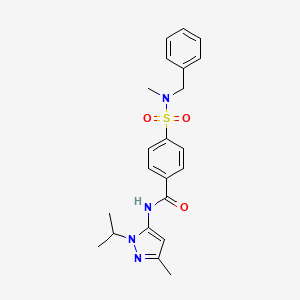

4-(N-benzyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

Description

Properties

IUPAC Name |

4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3S/c1-16(2)26-21(14-17(3)24-26)23-22(27)19-10-12-20(13-11-19)30(28,29)25(4)15-18-8-6-5-7-9-18/h5-14,16H,15H2,1-4H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWWUCICJNNSSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(N-benzyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a sulfamoyl benzamide derivative that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . The structure features a benzamide core substituted with a sulfamoyl group and a pyrazole moiety, which are crucial for its biological activity. The presence of the isopropyl group in the pyrazole enhances lipophilicity, potentially improving membrane permeability.

The compound's mechanism of action is primarily linked to its ability to modulate specific biological pathways. Research indicates that sulfamoyl benzamide derivatives can act as inhibitors of certain enzymes or receptors, influencing cellular signaling pathways associated with various diseases.

Pharmacological Effects

- Anticancer Activity : Several studies have indicated that sulfamoyl benzamide derivatives exhibit significant anticancer properties. They may inhibit tumor growth by inducing apoptosis in cancer cells and preventing angiogenesis.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects, potentially through modulation of glutamate receptors, similar to other benzamide derivatives that have shown activity at metabotropic glutamate receptors (mGluR) .

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the efficacy of the compound. Modifications in the benzamide and pyrazole moieties can significantly impact biological activity:

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing groups (e.g., halogens) | Increase potency against target enzymes |

| Alkyl chain length in the pyrazole | Affects lipophilicity and bioavailability |

| Variations in the sulfamoyl group | Influence binding affinity to target proteins |

Study 1: Antitumor Efficacy

A study conducted on xenograft models demonstrated that derivatives of sulfamoyl benzamide, including our compound of interest, significantly inhibited tumor growth compared to controls. The study reported a reduction in tumor volume by approximately 60% after 30 days of treatment .

Study 2: Neuroprotective Effects

In vitro experiments using cultured neurons exposed to excitotoxic agents showed that the compound reduced cell death by approximately 40%, indicating potential neuroprotective effects through modulation of glutamate signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

*Estimated molecular formula based on structural analogy to .

Structural and Functional Differences

Sulfamoyl Group Variations: The target compound’s N-benzyl-N-methyl sulfamoyl group contrasts with N-ethyl-N-phenyl in the analog from . Thiazole-containing analogs (e.g., ) replace the sulfamoyl group with a thiazole ring, shifting the molecule’s electronic profile and likely altering target selectivity.

Heterocyclic Modifications :

- The 1-isopropyl-3-methylpyrazole in the target compound differs from 1-phenylpyrazole in compounds like . Bulky isopropyl groups may sterically hinder interactions with enzyme active sites compared to planar phenyl groups.

Synthetic Challenges :

- Boronic acid-linked benzamides () exhibit lower yields due to divergent synthesis pathways, suggesting that the target compound’s synthesis may require optimized conditions to avoid similar pitfalls.

Implications of Substituent Effects

- Metabolic Stability : N-Methyl groups are generally resistant to oxidative metabolism, whereas benzyl moieties may undergo CYP450-mediated oxidation, necessitating structural tweaks for improved pharmacokinetics.

- Target Binding : Pyrazole and thiazole heterocycles often engage in hydrogen bonding or π-π stacking with biological targets; substituent bulkiness (e.g., isopropyl vs. phenyl) could modulate these interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.